molecular formula C14H24N4O5 B12905568 (S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid

(S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid

Katalognummer: B12905568
Molekulargewicht: 328.36 g/mol
InChI-Schlüssel: YVYSZGSTGDYNHS-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of amino and carboxamido groups through reactions such as amidation and amination.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed for purification.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of (S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Influencing intracellular signaling pathways to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds may include other pyrrolidine derivatives with comparable structures and functional groups. Examples include:

    Pyrrolidine-2-carboxylic acid derivatives: Compounds with similar ring structures and functional groups.

    Amino acid derivatives: Compounds with amino and carboxyl functional groups.

Uniqueness

The uniqueness of (S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.

Eigenschaften

Molekularformel

C14H24N4O5

Molekulargewicht

328.36 g/mol

IUPAC-Name

5-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-(2-amino-2-oxoethyl)amino]pentanoic acid

InChI

InChI=1S/C14H24N4O5/c15-8-12(20)18-7-3-4-10(18)14(23)17(9-11(16)19)6-2-1-5-13(21)22/h10H,1-9,15H2,(H2,16,19)(H,21,22)/t10-/m0/s1

InChI-Schlüssel

YVYSZGSTGDYNHS-JTQLQIEISA-N

Isomerische SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N(CCCCC(=O)O)CC(=O)N

Kanonische SMILES

C1CC(N(C1)C(=O)CN)C(=O)N(CCCCC(=O)O)CC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.